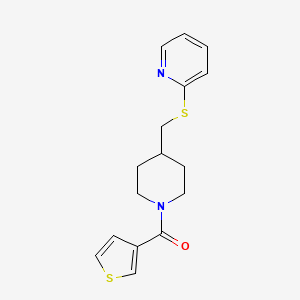

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Background and Significance of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Heterocyclic compounds dominate modern drug discovery due to their structural versatility and bioactivity. (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS No. 1234423-98-3) exemplifies this trend, integrating three pharmacophoric elements:

- A piperidine ring , a saturated six-membered nitrogen-containing heterocycle prevalent in alkaloids and CNS-targeting drugs.

- A thiophene moiety , a sulfur-containing aromatic ring associated with antimicrobial and anti-inflammatory properties.

- A pyridine-thioether group , which enhances metabolic stability and binding affinity through sulfur-mediated interactions.

The compound’s molecular architecture enables diverse interactions with biological targets. For instance, the pyridine-thioether group may participate in hydrogen bonding or coordinate with metal ions in enzymatic active sites, while the piperidine ring’s conformational flexibility allows for optimized spatial alignment. Such features have spurred interest in its potential as a scaffold for antimicrobial, anticancer, or neuroprotective agents.

Table 1: Key Identifiers of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 1234423-98-3 | |

| Molecular Formula | C₁₆H₁₇N₂OS₂ | Calculated* |

| Molecular Weight | 329.45 g/mol | Calculated* |

| Structural Features | Piperidine, Thiophene, Pyridine-Thioether |

*Derived from atomic composition.

Recent studies on analogous compounds underscore its potential. For example, oxadiazole- and tetrazole-containing derivatives demonstrate broad-spectrum antifungal activity by inhibiting cytochrome P450 enzymes. Similarly, piperidine derivatives modified with thioether groups exhibit enhanced blood-brain barrier permeability, suggesting neurological applications. These findings position the compound as a versatile candidate for further exploration.

Scope and Objectives of Research

This article aims to consolidate fragmented research on (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone into a cohesive resource, addressing the following objectives:

Properties

IUPAC Name |

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c19-16(14-6-10-20-12-14)18-8-4-13(5-9-18)11-21-15-3-1-2-7-17-15/h1-3,6-7,10,12-13H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDWGWXWIOPPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridin-2-ylthio Intermediate: This can be achieved by reacting pyridine-2-thiol with an appropriate alkylating agent.

Piperidin-1-yl Intermediate: The piperidine ring can be introduced through nucleophilic substitution reactions.

Thiophen-3-yl Methanone Formation: The thiophene ring can be incorporated via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the ketone group, converting it to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyridine moieties exhibit notable antimicrobial activities. Specifically, studies have shown that derivatives similar to (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone demonstrate effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Its structure allows for interactions with biological targets involved in cancer progression. For instance, compounds with similar configurations have been reported to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.71 |

| HepG2 (liver cancer) | 6.14 |

This suggests that the presence of specific substituents in the compound could enhance its anticancer efficacy .

Potential Therapeutic Uses

Given its biological activity, (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone holds promise for various therapeutic applications:

Pain Management

Research has indicated that compounds with similar structures may possess analgesic properties, potentially offering new avenues for pain relief therapies.

Neurological Disorders

The compound's potential neuroprotective effects make it a candidate for studying treatments for neurological disorders such as epilepsy or neurodegenerative diseases.

Anti-inflammatory Applications

Compounds derived from thiophene and pyridine structures have also been noted for their anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure–activity relationships (SAR). For instance:

Mechanism of Action

The mechanism of action for (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Reference ID |

|---|---|---|---|---|

| (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (Target) | C₁₆H₁₇N₂OS₂ | 329.45 | Pyridin-2-ylthio methyl, thiophen-3-yl methanone | N/A |

| 4-({1-[(4-fluorophenyl)methyl]-5-methyl-1H-imidazol-2-yl}methyl)piperidin-1-ylmethanone | C₂₂H₂₄FN₃OS | 397.51 | 4-Fluorophenyl-methylimidazole, thiophen-3-yl | |

| (4-(4-methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone | C₃₂H₂₄N₂O₂S | 500.61 | Methoxyphenyl, phenyl, thiophen-3-ylethynyl | |

| 2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)-3-(thiophen-3-yl)isonicotinic acid | C₂₁H₁₈N₄O₅S | 438.46 | Nitrophenyl, piperazine, isonicotinic acid | |

| Raloxifene hydrochloride | C₂₈H₂₇NO₄S·HCl | 510.05 | Benzo[b]thiophen-3-yl, piperidinyl ethoxy |

Structural and Functional Differences

- Heterocyclic Diversity: The target compound employs a pyridin-2-ylthio group, whereas analogs like T160-0605 use imidazole rings with fluorophenyl substituents. The imidazole group may enhance hydrogen-bonding interactions compared to the pyridine-thioether linkage.

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in 6j ) increase polarity and may reduce membrane permeability compared to the target’s sulfur-based substituents.

- The 4-fluorophenyl group in T160-0605 enhances lipophilicity and metabolic stability, contrasting with the target’s pyridinylthio group, which may confer redox activity.

Pharmacological Context :

- Raloxifene derivatives share a benzo[b]thiophen-3-yl core but are optimized for estrogen receptor modulation, unlike the target compound, which lacks documented therapeutic data.

Biological Activity

The compound (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone , with the CAS number 1421515-54-9 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a piperidine ring, a pyridine moiety, and a thiophene group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂OS₂ |

| Molecular Weight | 318.5 g/mol |

| CAS Number | 1421515-54-9 |

The presence of sulfur atoms in the compound's structure enhances its reactivity and interactions with biological systems, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Compounds similar to (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone have been studied for their antimicrobial properties. Research indicates that derivatives containing pyridine and thiophene rings exhibit significant activity against various microbial strains, including:

- Escherichia coli

- Bacillus mycoides

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics.

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. For instance, related thiazole and piperidine derivatives have shown promising results against human cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or receptors involved in cancer progression.

A comparative analysis of related compounds indicates that modifications to the piperidine ring can significantly influence anticancer activity. For example, compounds with halogen substitutions have demonstrated enhanced inhibitory effects on cancer cell growth .

Case Studies and Research Findings

-

Study on Thiazole Derivatives :

A study assessed the growth-inhibitory activity of thiazole derivatives on human cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity. The presence of electron-donating groups was crucial for enhancing activity . -

Antimicrobial Efficacy :

Research involving pyridine-thiophene derivatives showed effective inhibition against resistant strains of bacteria, indicating that (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone could be developed into a potent antimicrobial agent . -

Mechanistic Studies :

Molecular dynamics simulations have been employed to understand how this compound interacts with specific proteins associated with cancer pathways. These studies revealed hydrophobic interactions as a primary mode of binding, which is essential for its biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Functionalization of piperidine : Introduction of the pyridin-2-ylthio group via thiol-ene or nucleophilic substitution reactions.

- Coupling of thiophene : Use of cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages).

- Purification : Column chromatography or recrystallization to isolate the final product.

- Similar approaches for thiophene derivatives are detailed in , which highlights condensation and cyclization steps for heterocyclic systems .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and connectivity.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : Definitive structural elucidation, as demonstrated in for related thiophene-containing compounds .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in a desiccator to prevent oxidation or hydrolysis. Safety Data Sheets (SDS) for structurally similar piperidine derivatives emphasize avoiding moisture and light exposure .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the pyridin-2-ylthio group?

- Methodological Answer :

- Catalysis : Use palladium or copper catalysts for efficient coupling.

- Temperature Control : Maintain reactions at 50–80°C to balance kinetics and side reactions.

- Stoichiometry Adjustments : Optimize molar ratios of thiol precursors, as described in for thiophene synthesis .

Q. What computational methods are used to predict binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina to model interactions with enzymes or receptors.

- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. pyridine orientation) with activity data.

- provides structural insights from crystallography that can inform docking studies .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Assay Replication : Conduct dose-response curves under standardized conditions (pH, temperature).

- Purity Verification : Use HPLC or GC-MS to rule out impurities (≥95% purity recommended, as in ) .

- Comparative Analysis : Benchmark against structurally analogous compounds, such as those in with documented antibacterial or antitumor activity .

Q. What role does stereochemistry play in the compound's pharmacological profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.